molecular formula C13H13ClN2O2 B5630669 5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole

Cat. No.: B5630669
M. Wt: 264.71 g/mol
InChI Key: PMVVKNGFZVGNJZ-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylbenzoic acid hydrazide with an appropriate oxalyl chloride derivative, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the chloro and oxolan-3-yl substituents.

    5-(2-Chlorophenyl)-1,2,4-oxadiazole: Similar structure but without the methyl and oxolan-3-yl groups.

    3-(Oxolan-3-yl)-1,2,4-oxadiazole: Lacks the 2-chloro-6-methylphenyl group.

Uniqueness

5-(2-Chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the chloro and oxolan-3-yl substituents, which may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

IUPAC Name

5-(2-chloro-6-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-8-3-2-4-10(14)11(8)13-15-12(16-18-13)9-5-6-17-7-9/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVKNGFZVGNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C2=NC(=NO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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